molecular formula C16H24N2O3 B8011455 tert-butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate

tert-butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate

Cat. No.: B8011455
M. Wt: 292.37 g/mol
InChI Key: RPNNIWGIHUSYES-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate (CAS 1002726-84-2) is a high-purity piperidine derivative supplied for advanced chemical and pharmaceutical research. This compound, with a molecular formula of C16H24N2O3 and a molecular weight of 292.37 g/mol, serves as a versatile chemical building block . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility in multi-step synthetic processes, particularly in the development of novel active compounds . Piperidine and piperazine carboxylate derivatives are of significant interest in medicinal chemistry for constructing potential therapeutic agents. Research indicates that structurally similar compounds have been synthesized and evaluated as agonists for targets such as the G-protein coupled receptor GPR119, which plays a critical role in pathways relevant to type-2 diabetes mellitus . As a specialized intermediate, this compound is intended for use in laboratory research settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referencing the supplied Safety Data Sheet for detailed handling and storage information. Storage recommendations include keeping the product sealed in a dry environment at cool temperatures, typically between 2-8°C .

Properties

IUPAC Name

tert-butyl 4-(4-aminophenyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNNIWGIHUSYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resorcinol-Piperidone Coupling and Sequential Hydrogenation

A streamlined two-step process developed by AstraZeneca (WO2007/71965) involves coupling resorcinol with tert-butyl 4-oxopiperidine-1-carboxylate under basic conditions, followed by hydrogenation.

Procedure :

  • Coupling Reaction :

    • Resorcinol (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.2 eq) are dissolved in methanol.

    • Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at 50°C for 6–8 hours.

    • The intermediate, tert-butyl 4-(2,4-dihydroxyphenyl)-4-oxopiperidine-1-carboxylate, is isolated via crystallization (yield: 85–92%).

  • Hydrogenation :

    • The intermediate is dissolved in ethanol with 10% Pd/C (0.1 eq) under 5 bar H₂ at 60°C for 12 hours.

    • This step reduces the ketone to a hydroxyl group and deprotects phenolic groups, yielding tert-butyl 4-(4-aminophenyl)-4-hydroxypiperidine-1-carboxylate (yield: 88–95%).

Key Advantages :

  • High selectivity and yield due to controlled hydrogenation conditions.

  • Scalable for industrial production with minimal byproducts.

Grignard Addition and Nitro Reduction

Nucleophilic Addition to Piperidone Followed by Catalytic Reduction

This method leverages Grignard chemistry to introduce the aryl group and subsequent nitro reduction.

Procedure :

  • Grignard Reaction :

    • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) is reacted with 4-nitrophenylmagnesium bromide (1.5 eq) in THF at 0°C.

    • The mixture is stirred for 2 hours, yielding tert-butyl 4-(4-nitrophenyl)-4-hydroxypiperidine-1-carboxylate (yield: 78–85%).

  • Nitro Reduction :

    • The nitro intermediate is dissolved in methanol with 10% Pd/C (0.1 eq) under 3 bar H₂ at 25°C for 6 hours.

    • The nitro group is reduced to an amine, producing the target compound (yield: 90–94%).

Key Advantages :

  • Avoids harsh acidic or basic conditions, preserving the Boc group.

  • Suitable for small-scale synthesis with high purity (>98%).

Suzuki-Miyaura Coupling and Tandem Reduction

Boronic Acid Coupling with Halogenated Piperidine

A Negishi coupling approach is employed to introduce the nitrophenyl group, followed by dual reduction.

Procedure :

  • Coupling Reaction :

    • tert-Butyl 4-iodopiperidine-1-carboxylate (1.0 eq) and 4-nitrophenylboronic acid (1.2 eq) are reacted in DMA with Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq) at 80°C for 12 hours.

    • tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is obtained (yield: 75–82%).

  • Ketone Introduction and Reduction :

    • The piperidine intermediate is oxidized to tert-butyl 4-(4-nitrophenyl)-4-oxopiperidine-1-carboxylate using Jones reagent.

    • Sodium borohydride reduction (2.0 eq in methanol) converts the ketone to a hydroxyl group, followed by nitro reduction via H₂/Pd-C (yield: 68–74%).

Key Advantages :

  • Flexibility in aryl group substitution.

  • Compatible with diverse boronic acids for structural variants.

Reductive Amination of Piperidine Derivatives

One-Pot Reductive Amination and Hydroxylation

This method combines reductive amination with ketone reduction in a single pot.

Procedure :

  • Reductive Amination :

    • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and 4-nitrobenzaldehyde (1.1 eq) are stirred in methanol with NaBH₃CN (1.5 eq) at 25°C for 8 hours.

    • The imine intermediate is reduced to tert-butyl 4-(4-nitrobenzyl)-4-hydroxypiperidine-1-carboxylate (yield: 65–70%).

  • Nitro Reduction :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (yield: 85–90%).

Key Advantages :

  • Minimal purification steps due to one-pot synthesis.

  • Ideal for rapid analogue generation in drug discovery.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Hydrogenation88–95>99IndustrialRequires high-pressure H₂
Grignard Addition78–9498–99Pilot-scaleSensitivity to moisture
Suzuki Coupling68–8295–98Lab-scaleCostly catalysts
Reductive Amination65–9097–99Lab-scaleByproduct formation

Critical Considerations for Industrial Application

  • Cost Efficiency : The hydrogenation route is preferred for large-scale production due to lower catalyst costs and high yields.

  • Safety : Grignard methods require rigorous anhydrous conditions, increasing operational complexity.

  • Regulatory Compliance : Residual palladium in pharmaceutical intermediates must be <10 ppm, necessitating stringent post-hydrogenation purification .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may produce an amine.

Scientific Research Applications

Chemistry

THPPC serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules. Its reactivity allows it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These properties make it valuable for developing new synthetic methodologies.

Biology

In biological research, THPPC is utilized to study enzyme inhibition and receptor binding mechanisms. Its structural characteristics enable it to interact with specific biological targets, influencing various biochemical pathways.

Case Study: Enzyme Inhibition

  • A study demonstrated that THPPC effectively inhibits certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

Medicine

THPPC has garnered attention for its potential therapeutic effects in neurological disorders, including Alzheimer's disease (AD). Research indicates that compounds similar to THPPC may act on multiple targets within the AD pathology, offering a multimodal approach to treatment .

Case Study: Alzheimer’s Disease

  • In vitro studies have shown that THPPC derivatives can modulate neuroprotective pathways and reduce amyloid-beta aggregation, which is critical in AD progression.

Industrial Applications

Beyond laboratory settings, THPPC is also explored for industrial applications:

  • Material Science : It is investigated for use in developing new materials due to its unique chemical properties.
  • Chemical Processes : Its role as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development highlights its significance in targeted protein degradation strategies .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Modifications at the Piperidine 4-Position

Key structural analogs vary in substituents at the piperidine 4-position, impacting reactivity, stability, and biological activity.

Compound Substituents Molecular Formula Key Features References
Target Compound 4-(4-Amino-phenyl), 4-hydroxy C₁₆H₂₄N₂O₃ Amino group enhances solubility; used in kinase inhibitor synthesis
tert-Butyl 4-(2,4-Dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate 4-(2,4-Dihydroxy-phenyl), 4-hydroxy C₁₆H₂₃NO₅ Dihydroxyphenyl group improves antioxidant potential; intermediate for 4-piperidinyl-benzene-1,3-diol
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-(Pyridin-3-yl), 4-amino C₁₅H₂₃N₃O₂ Pyridine ring introduces aromaticity and metal coordination sites; light yellow solid
tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate 4-Phenyl, 4-hydroxy C₁₆H₂₃NO₃ Lacks amino group; simpler synthesis via phenyllithium addition
tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate 4-(Pyridin-2-yl), 4-cyano C₁₆H₂₁N₃O₂ Cyano group increases electrophilicity; used in heterocyclic chemistry

Physicochemical Properties

Property Target Compound 4-(2,4-Dihydroxy-phenyl) Analog 4-Pyridinyl Analog
Physical State Solid (color not reported) Crystalline solid Light yellow solid
Solubility Moderate in polar solvents High in aqueous bases (dihydroxy groups) Low in water, soluble in DMSO
Stability Stable under inert conditions Sensitive to oxidation (phenolic OH) Air-stable

Biological Activity

Tert-butyl 4-(4-amino-phenyl)-4-hydroxy-piperidine-1-carboxylate, also known by its CAS number 1002726-84-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C16H24N2O3C_{16}H_{24}N_{2}O_{3} with a molecular weight of 292.38 g/mol. It features a piperidine ring substituted with an amino and a hydroxy group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H24N2O3C_{16}H_{24}N_{2}O_{3}
Molecular Weight292.38 g/mol
CAS Number1002726-84-2
Boiling PointNot specified

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems and cellular signaling pathways. Its structure suggests potential activity as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition may enhance cholinergic signaling, providing therapeutic benefits in conditions characterized by cholinergic deficits.

Neuroprotective Effects

A study highlighted the compound's neuroprotective properties against oxidative stress induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology. The compound was shown to:

  • Increase cell viability in astrocytes exposed to Aβ.
  • Reduce levels of inflammatory cytokines such as TNF-α and IL-6.

These findings suggest that the compound may mitigate neuroinflammation and oxidative damage, contributing to its potential as a neuroprotective agent .

Antioxidant Activity

In addition to AChE inhibition, this compound has been evaluated for its antioxidant properties. It demonstrated significant scavenging activity against free radicals, indicating that it could protect neuronal cells from oxidative stress .

Case Studies

  • Alzheimer's Disease Model : In an animal model of Alzheimer's disease induced by scopolamine, treatment with this compound resulted in improved cognitive function and reduced oxidative stress markers compared to controls. The study reported a statistically significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation .
  • Cytotoxicity Assessment : The compound was assessed for cytotoxic effects on human neuronal cell lines. Results indicated no significant cytotoxicity at concentrations up to 100 µM, supporting its safety profile for potential therapeutic use .

Q & A

Q. Critical Optimization Parameters :

ParameterOptimal ConditionReference
Temperature0–25°C for Boc protection
SolventDichloromethane (Boc) or THF (reduction)
CatalystPalladium on carbon (H₂ atmosphere for deprotection)

Basic: What analytical techniques ensure structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring substitution) and Boc-group integrity. Key peaks: δ 1.4 ppm (tert-butyl), δ 4.2–4.5 ppm (piperidine-CH₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological studies) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ calculated for C₁₆H₂₅N₂O₃: 293.1865) .

Q. Common Contaminants :

  • Unreacted starting materials (e.g., tert-butyl chloroformate).
  • Hydrolysis byproducts (e.g., free piperidine derivatives).

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile solvents .
  • Waste Disposal : Segregate organic waste (e.g., solvent residues) and store in labeled containers for professional disposal .
  • Emergency Protocols :
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention for irritation .
    • Inhalation : Move to fresh air; monitor for respiratory distress .

Documentation : Maintain Safety Data Sheets (SDS) per GHS and local regulations .

Advanced: How to resolve contradictions in spectroscopic data during synthesis?

Methodological Answer :
Contradictions (e.g., unexpected NMR peaks) often arise from:

Stereochemical Isomerism : Use 2D NMR (COSY, NOESY) to confirm spatial arrangement of substituents .

Byproduct Formation : TLC monitoring at intermediate steps identifies side reactions (e.g., over-oxidation) .

Solvent Artifacts : Ensure complete solvent removal (rotary evaporation under vacuum) to avoid residual peaks .

Case Study : A ¹³C NMR discrepancy at δ 78 ppm (Boc carbonyl) may indicate partial deprotection; repeat Boc protection under anhydrous conditions .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Q. Methodological Answer :

  • Protection/Deprotection Sequencing : Prioritize Boc protection early to prevent amine group interference .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenolysis efficiency .
  • In Situ Monitoring : Use FTIR to track Boc group incorporation (C=O stretch at ~1680 cm⁻¹) .

Q. Yield-Improvement Table :

StepYield (%)Improvement Strategy
Boc Protection85Use DMAP catalyst, 0°C
Reductive Amination70H₂ pressure >3 atm

Advanced: How to study biological target interactions?

Q. Methodological Answer :

  • Binding Assays : Surface Plasmon Resonance (SPR) or ITC quantify affinity for receptors (e.g., serotonin transporters) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Structural Modeling : Molecular docking (AutoDock Vina) predicts binding poses in active sites .

Q. Key Considerations :

  • Use HPLC-purified compound (>98% purity) to avoid interference .
  • Include positive/negative controls (e.g., known inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.